molecular formula C17H16BrFO B1327684 4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone CAS No. 898792-89-7

4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone

Cat. No. B1327684
M. Wt: 335.2 g/mol
InChI Key: KSWLLTHFDMKKGP-UHFFFAOYSA-N
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Description

The compound "4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone" is a brominated and fluorinated propiophenone derivative. This type of compound is of interest due to its potential applications in organic synthesis and material science. The presence of both bromo and fluoro substituents on the aromatic ring system can influence the reactivity and electronic properties of the molecule, making it a valuable intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of brominated and fluorinated aromatic compounds often involves palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides . Similarly, the synthesis of complex radiopharmaceuticals can start from halogenated precursors, such as the preparation of 4-[18F]fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide . The synthesis of "4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone" could potentially involve similar palladium-catalyzed coupling reactions or halogen exchange processes.

Molecular Structure Analysis

The molecular structure of brominated and fluorinated compounds can be elucidated using techniques such as single-crystal X-ray diffraction . The electronic effects of the bromo and fluoro substituents can also be analyzed through computational methods like ab initio calculations, which help in understanding the reactivity and stability of the compound .

Chemical Reactions Analysis

The presence of a bromo substituent in the compound suggests that it could undergo further electrophilic substitution reactions, possibly with rearrangement, as seen in the bromination of various dimethylphenols . The fluorine atom could also influence the reactivity, leading to unique pathways in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone" would be influenced by the electron-withdrawing effects of the fluorine atom and the electron-donating effects of the methyl groups. These substituents can affect the solubility, melting point, and stability of the compound. The cathodic reduction of α-bromopropiophenone in an aprotic medium, for example, leads to the formation of 1,4-diphenyl-2,3,-dimethyl-1,4-butanedione, indicating that electrochemical reactions could be a part of its property analysis .

Scientific Research Applications

Applications in Scientific Research

  • Intermediate in Synthesis : Compounds similar to 4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone are key intermediates in the synthesis of other complex molecules. For instance, 2-Fluoro-4-bromobiphenyl is crucial in manufacturing non-steroidal anti-inflammatory and analgesic materials. The synthesis of such intermediates often involves cross-coupling reactions or diazotization, although challenges exist in terms of cost and safety (Qiu, Gu, Zhang, & Xu, 2009).

  • Chemosensors : Some phenolic compounds serve as platforms for the development of chemosensors. For example, 4-Methyl-2,6-diformylphenol (DFP) is used to detect various metal ions, anions, and neutral molecules due to its high selectivity and sensitivity. This indicates potential applications of similar compounds in the field of chemical sensing (Roy, 2021).

  • Environmental Studies : Compounds like 4-tert-Octylphenol and 2,4,6-Tribromophenol are studied for their environmental impact, particularly their role in water pollution and endocrine interference. While these compounds are not identical to 4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone, their study provides a framework for understanding the environmental behavior and potential risks of similar brominated and fluorinated compounds (Olaniyan, Okoh, Mkwetshana, & Okoh, 2020; Koch & Sures, 2018).

  • Catalysis in Organic Synthesis : Metal cation-exchanged clays, including those modified with brominated compounds, can act as catalysts in organic synthesis. These catalysts are used for a variety of reactions, such as Friedel-Crafts alkylation and rearrangement of alkyl phenyl ethers, indicating potential uses of brominated compounds in facilitating organic reactions (Tateiwa & Uemura, 1997).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper handling and disposal procedures should be followed when working with it .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .

properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFO/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-15(18)16(19)10-14/h3-6,8,10H,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWLLTHFDMKKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Br)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644637
Record name 1-(4-Bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone

CAS RN

898792-89-7
Record name 1-(4-Bromo-3-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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